
(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride
Overview
Description
(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride is a useful research compound. Its molecular formula is C22H22O2P.Cl and its molecular weight is 385.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is used as a reactant in the preparation of various compounds, suggesting that its targets may vary depending on the specific reaction it is involved in .
Mode of Action
(Ethoxycarbonylmethyl)triphenylphosphonium chloride is a reactant used in several chemical reactions. It participates in Wittig olefination reactions, which are used for the synthesis of tetramic acid derivatives . It is also used in the synthesis of precursors for Bergman cyclization . The compound’s interaction with its targets and the resulting changes would depend on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
It is used in the synthesis of various compounds, suggesting that it may influence multiple biochemical pathways depending on the specific synthesis it is involved in .
Result of Action
The molecular and cellular effects of (Ethoxycarbonylmethyl)triphenylphosphonium chloride’s action would depend on the specific reaction it is involved in. For instance, in Wittig olefination reactions, it contributes to the synthesis of tetramic acid derivatives . In the synthesis of precursors for Bergman cyclization, it plays a role in the formation of these precursors .
Action Environment
The action, efficacy, and stability of (Ethoxycarbonylmethyl)triphenylphosphonium chloride can be influenced by various environmental factors such as temperature, pH, and the presence of other reactants . For example, it is recommended to be stored at a temperature of 2-8°C .
Biochemical Analysis
Biochemical Properties
(Ethoxycarbonylmethyl)triphenylphosphonium chloride plays a role in biochemical reactions, particularly in the synthesis of tetramic acid derivatives and precursors for Bergman cyclization
Cellular Effects
Given its role in the synthesis of selective serotonin re-uptake inhibitors, it may influence cell function by modulating serotonin levels .
Molecular Mechanism
The molecular mechanism of action of (Ethoxycarbonylmethyl)triphenylphosphonium chloride involves its participation in Wittig olefination reactions for the synthesis of tetramic acid derivatives . It may also interact with biomolecules, potentially inhibiting or activating enzymes involved in these reactions .
Metabolic Pathways
(Ethoxycarbonylmethyl)triphenylphosphonium chloride is involved in the metabolic pathways related to the synthesis of tetramic acid derivatives
Biological Activity
(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride is a phosphonium salt that has garnered attention in the field of medicinal chemistry, particularly for its potential anticancer properties. This compound is often utilized in the synthesis of various derivatives aimed at enhancing therapeutic efficacy while minimizing side effects associated with traditional chemotherapeutic agents.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triphenylphosphonium moiety, which is known for its ability to penetrate cell membranes, facilitating the delivery of therapeutic agents directly into cells.
Synthesis
The synthesis typically involves a reaction between triphenylphosphine and ethyl acetoacetate under specific conditions. The synthesis process is crucial for obtaining high yields and purity, which are essential for subsequent biological evaluations.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound when used in conjunction with doxorubicin derivatives. For instance, a study indicated that this compound was used to synthesize novel doxorubicin derivatives that exhibited enhanced selectivity against cancer cell lines compared to doxorubicin alone .
Mechanism of Action
The proposed mechanism of action includes:
- Induction of Apoptosis : The compound triggers apoptosis through mitochondrial pathways, avoiding necrosis, which is a common side effect of many chemotherapeutics.
- Cell Cycle Arrest : It disrupts the cell cycle progression, particularly at the G2/M phase, leading to increased cancer cell death.
- Antioxidant Activity : The compound also exhibits antioxidant properties, which may help in protecting normal cells from oxidative stress induced by chemotherapy .
Cytotoxicity Studies
Cytotoxicity assays using MTS assays have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. In these studies, cells were treated with gradient concentrations of the compound, revealing a dose-dependent response .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction |
HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |
A549 (Lung Cancer) | 12.3 | ROS generation |
Case Studies
- Doxorubicin Derivative Study : A recent investigation into pyridoxine-based doxorubicin derivatives revealed that compounds synthesized with this compound exhibited improved selectivity and reduced cardiotoxicity compared to conventional doxorubicin .
- Combination Therapy : In vivo studies suggested that combining this phosphonium salt with other chemotherapeutic agents could enhance overall therapeutic efficacy while reducing side effects associated with high-dose chemotherapy regimens.
Scientific Research Applications
Applications Overview
-
Organic Synthesis :
- Precursor for Functional Materials : It serves as a precursor in the synthesis of various functional materials used in organic electronics and photonics.
- Synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs) : The compound is utilized in preparing disubstituted tetrahydrofurans, which are key intermediates in the production of SSRIs for treating depression .
- Catalysis :
- Pharmaceutical Research :
- Material Science :
-
Synthesis of Tetrahydrofurans :
In a study published in Chemical Reviews Letters, researchers demonstrated the use of this compound to synthesize disubstituted tetrahydrofurans, highlighting its efficiency and selectivity in producing compounds with antidepressant properties . -
Heck Reaction Catalysis :
A recent publication illustrated how this compound serves as a catalyst in the Heck cross-coupling reaction, yielding high purity products with significant yields. The study emphasized its role in synthesizing complex organic molecules necessary for pharmaceuticals . -
OLED Development :
Research conducted on OLED materials indicated that incorporating this compound enhances the efficiency and stability of OLED devices, making it a promising candidate for future electronic applications .
Q & A
Basic Research Questions
Q. What is the standard synthetic route for (2-ethoxy-2-oxoethyl)triphenylphosphonium chloride, and what solvents/reagents are critical for high yield?
The compound is typically synthesized via a nucleophilic substitution reaction. Triphenylphosphine reacts with ethyl chloroacetate in an aprotic solvent like dichloromethane or toluene under anhydrous conditions. The reaction proceeds at room temperature, and the product is isolated by precipitation or crystallization. Key parameters include stoichiometric control (1:1 molar ratio of reactants) and exclusion of moisture to prevent hydrolysis of the chloroacetate intermediate . Yield optimization (~70–85%) requires inert atmosphere (N₂/Ar) and purification via recrystallization from ethanol or acetonitrile .
Q. How is this compound characterized, and what spectral data are diagnostic?
Characterization relies on:
- ¹H/¹³C NMR : Peaks at δ ~1.3 ppm (triplet, -OCH₂CH₃), δ ~4.2 ppm (quartet, -OCH₂CH₃), and δ ~3.8–4.0 ppm (multiplet, -CH₂-P⁺). Aromatic protons of the triphenylphosphine moiety appear at δ ~7.6–7.8 ppm .
- Mass Spectrometry : Molecular ion [M-Cl]⁺ at m/z 335.2 (C₂₁H₂₀O₂P⁺) with fragmentation patterns consistent with ethyl ester and phosphonium groups .
- Elemental Analysis : Confirms C, H, P, and Cl content (theoretical: C 64.04%, H 5.12%, P 7.87%, Cl 9.00%) .
Q. What are the recommended storage conditions to ensure compound stability?
Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Protect from light and moisture to prevent hydrolysis of the ethoxy group. Avoid contact with strong oxidizing agents (e.g., peroxides, HNO₃) to preclude hazardous reactions .
Advanced Research Questions
Q. How does the reactivity of this compound compare to analogous phosphonium salts in Wittig reactions?
The ethoxy group enhances electrophilicity at the α-carbon, facilitating ylide formation under mild basic conditions (e.g., NaH or K₂CO₃). Compared to carbomethoxymethyltriphenylphosphonium chloride ( ), the ethoxy derivative exhibits slower ylide generation due to steric hindrance but higher selectivity in aldehyde/ketone olefination. Kinetic studies in THF at 0°C show a 15–20% reduction in reaction rate versus methyl-substituted analogs .
Q. What analytical challenges arise in quantifying trace decomposition products, and how can they be mitigated?
Under thermal stress (>100°C) or prolonged storage, decomposition yields hazardous byproducts (e.g., HCl gas, phosphorus oxides). Gas chromatography-mass spectrometry (GC-MS) with headspace sampling detects volatile decomposition products (e.g., CO, HCl). For non-volatile residues, LC-MS with ion-pairing reagents (e.g., tetrabutylammonium acetate) improves resolution of phosphonate derivatives. Regular stability testing via TGA-DSC is recommended for batch quality control .
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural validation?
Data contradictions often arise from:
- Solvent effects : Use deuterated DMSO or CDCl₃ to minimize shifts caused by residual protons.
- Dynamic processes : Variable-temperature NMR (VT-NMR) identifies rotational barriers in the ethoxy group.
- Impurity interference : 2D NMR (COSY, HSQC) distinguishes coupling artifacts from genuine signals. Cross-validation with X-ray crystallography (if crystalline) provides definitive confirmation .
Q. What strategies optimize the compound’s use in synthesizing heterocyclic systems (e.g., pyrido[2,3-d]pyrimidinones)?
The phosphonium salt acts as a carbonyl-stabilized ylide precursor. For pyrido[2,3-d]pyrimidinones:
- React with 4,6-dichloropyrimidine-5-carbaldehyde in ethanol at reflux.
- Substitute Cl with methoxy groups using NaOMe, followed by cyclization with phosphorus oxychloride.
Key parameters: Maintain pH >9 to stabilize the ylide and use catalytic DMAP to accelerate cyclization. Yields improve (up to 75%) with slow addition of aldehyde to avoid dimerization .
Q. How should researchers address gaps in toxicological data for risk assessment?
While acute toxicity data are unavailable (), adopt precautionary measures:
- In vitro assays : Use HepG2 cell lines to assess cytotoxicity (IC₅₀).
- Environmental screening : Model bioaccumulation potential (logP ≈ 2.8) and aquatic toxicity via QSAR tools (e.g., ECOSAR).
- Handling protocols : Use fume hoods, nitrile gloves, and monitor airborne particulates with HEPA filters .
Properties
IUPAC Name |
(2-ethoxy-2-oxoethyl)-triphenylphosphanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O2P.ClH/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGHVEPNEJKZBF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884974 | |
Record name | Phosphonium, (2-ethoxy-2-oxoethyl)triphenyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17577-28-5 | |
Record name | [(Ethoxycarbonyl)methyl]triphenylphosphonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17577-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonium, (2-ethoxy-2-oxoethyl)triphenyl-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017577285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonium, (2-ethoxy-2-oxoethyl)triphenyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonium, (2-ethoxy-2-oxoethyl)triphenyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-ethoxy-2-oxoethyl)triphenylphosphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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